molecular formula C14H9BrCl2N2O3 B2975352 N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 854041-47-7

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2975352
CAS RN: 854041-47-7
M. Wt: 404.04
InChI Key: OUQBOILJKKGBOU-UHFFFAOYSA-N
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Description

“N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzodioxin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodioxin and pyridine rings, the bromo and chloro substituents, and the carboxamide group . These functional groups and the overall structure of the molecule would determine its chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, density, solubility, and reactivity .

Scientific Research Applications

Antipsychotic Agents Synthesis

The synthesis and evaluation of benzamide derivatives, including compounds with structural similarities to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide, have been explored for their potential as antipsychotic agents. These compounds are investigated for their antidopaminergic properties, highlighting their potential in treating schizophrenia and related disorders without inducing significant extrapyramidal side effects (Högberg et al., 1990).

Inhibitors of Farnesyl Protein Transferase

Research into compounds structurally related to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide includes the study of farnesyl protein transferase inhibitors. These studies focus on the synthesis of novel derivatives and their potent inhibitory effects on tumor growth and progression, indicating potential applications in cancer therapy (Mallams et al., 1998).

Antidopaminergic Effects and Solid State Conformations

The investigation of benzamides and their solid-state conformations in relation to dopamine receptor models provides insights into the molecular basis of their antidopaminergic effects. This research underpins the development of more effective and safer antipsychotic medications (Högberg et al., 1986).

Synthesis of Heterocyclic Carboxamides

Studies on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explore a range of compounds for their binding affinity to neurotransmitter receptors. This research aims to identify new treatments for psychiatric disorders with improved efficacy and reduced side effects (Norman et al., 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and potential applications (for example, in the development of new materials or drugs) .

properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBOILJKKGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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